molecular formula C7H7BN2O2 B11918184 (5-Cyano-3-methylpyridin-2-yl)boronic acid

(5-Cyano-3-methylpyridin-2-yl)boronic acid

Cat. No.: B11918184
M. Wt: 161.96 g/mol
InChI Key: VMKZUMQCUYDXQQ-UHFFFAOYSA-N
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Description

(5-Cyano-3-methylpyridin-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyano group and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyano-3-methylpyridin-2-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (5-Cyano-3-methylpyridin-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide to facilitate various reactions.

Major Products:

Mechanism of Action

The mechanism of action of (5-Cyano-3-methylpyridin-2-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing. The boronic acid group interacts with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both cyano and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in various chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C7H7BN2O2

Molecular Weight

161.96 g/mol

IUPAC Name

(5-cyano-3-methylpyridin-2-yl)boronic acid

InChI

InChI=1S/C7H7BN2O2/c1-5-2-6(3-9)4-10-7(5)8(11)12/h2,4,11-12H,1H3

InChI Key

VMKZUMQCUYDXQQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=C1C)C#N)(O)O

Origin of Product

United States

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